

Application Notes and Protocols for Fgfr4-IN-18 in Preclinical Animal Studies

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Compound of Interest

Compound Name: *Fgfr4-IN-18*

Cat. No.: *B12363003*

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Disclaimer: No specific in vivo dosage or administration data for **Fgfr4-IN-18** has been identified in publicly available scientific literature. The following application notes and protocols are based on established methodologies for other selective FGFR4 inhibitors in preclinical animal models. These guidelines are intended to serve as a starting point for researchers to design and optimize their own in vivo studies with **Fgfr4-IN-18**.

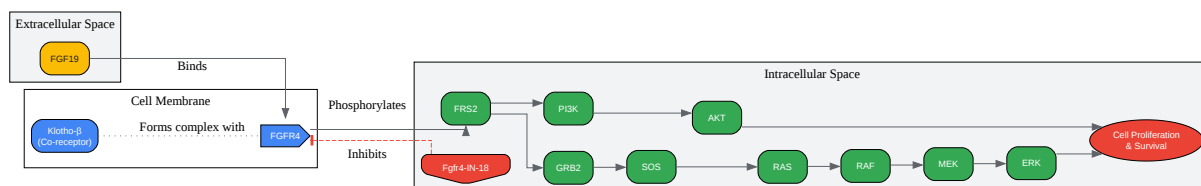
Introduction to Fgfr4-IN-18

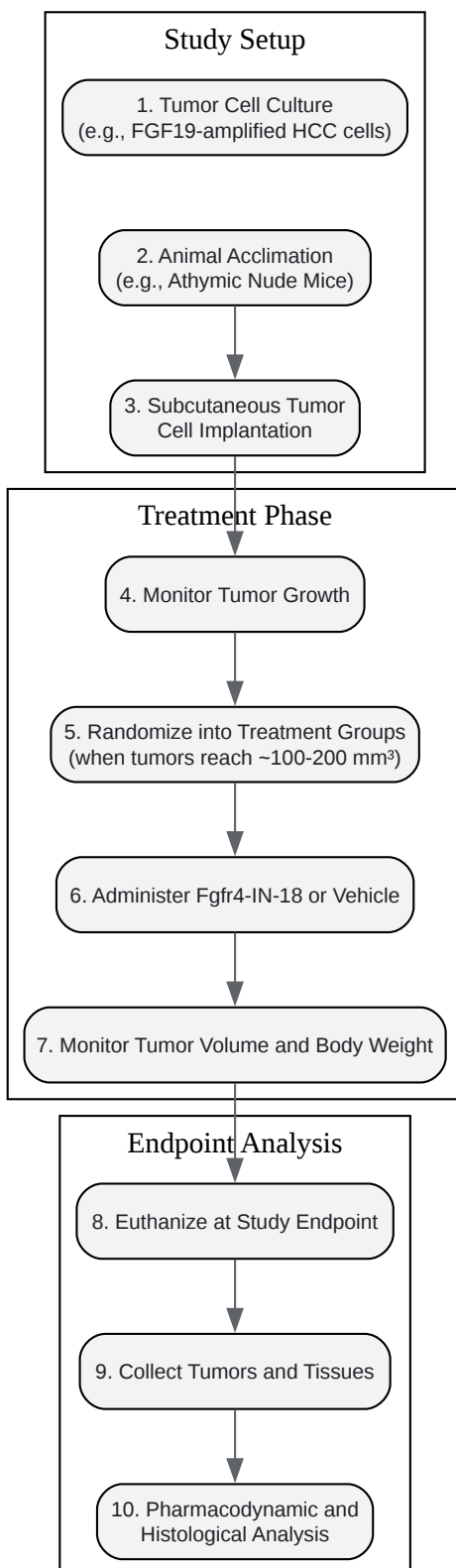
Fgfr4-IN-18 is a small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1] The FGF/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR4 signaling cascade, often through amplification of its ligand FGF19, is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC).[2] **Fgfr4-IN-18** is designed to selectively target and inhibit the kinase activity of FGFR4, thereby blocking downstream signaling and impeding tumor growth.[1]

Mechanism of Action

Upon binding of its ligand, such as FGF19, FGFR4 undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation and survival. **Fgfr4-IN-18**, as an inhibitor, is expected to competitively bind to the ATP-binding

pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream effectors.





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References

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